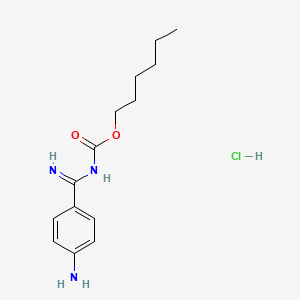
Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride is a chemical compound with the molecular formula C14H22ClN3O2. This compound is known for its unique structure, which includes a hexyl group, an aminobenzene ring, and a carbamate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride typically involves the reaction of hexyl isocyanate with 4-aminobenzenecarboximidoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride can be compared with similar compounds such as:
Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate: Lacks the hydrochloride moiety, which may affect its solubility and reactivity.
Hexyl N-(4-Nitrobenzenecarboximidoyl)carbamate: Contains a nitro group instead of an amino group, leading to different chemical properties and biological activities.
Hexyl N-(4-Hydroxybenzenecarboximidoyl)carbamate: Contains a hydroxyl group, which may enhance its hydrogen bonding capabilities and alter its reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H22ClN3O2 |
|---|---|
Molecular Weight |
299.79 g/mol |
IUPAC Name |
hexyl N-(4-aminobenzenecarboximidoyl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H |
InChI Key |
YEHXBSOVEPWPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















